LMT-28 -

LMT-28

Catalog Number: EVT-273436
CAS Number:
Molecular Formula: C17H29NO4
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LMT-28 is a IL-6 blocker. It acts by targeting the IL-6 receptor.
Source and Classification

LMT-28 was developed from a chemical library screening aimed at discovering inhibitors of interleukin-6 signaling pathways. It is classified as a small-molecule drug and has been extensively characterized for its pharmacological properties. The compound is available from various suppliers, including MedChemExpress and Cayman Chemical, and has been assigned the CAS number 1239600-18-0.

Synthesis Analysis

Methods

The synthesis of LMT-28 involves several steps that typically include the reaction of specific precursors under controlled laboratory conditions. The detailed synthesis pathway includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that undergo various transformations.
  2. Reactions: Key reactions include esterification, amidation, and cyclization processes.
  3. Purification: Following synthesis, the product is purified using techniques such as column chromatography to achieve high purity levels (≥98%).

Technical Details

The molecular weight of LMT-28 is 311.42 g/mol, and its molecular formula is C17H29NO4. The compound exhibits a molecular ion peak at a mass-to-charge ratio of 312.5 in electrospray ionization mass spectrometry, confirming its structure .

Molecular Structure Analysis

Structure

LMT-28 features a complex structure characterized by multiple functional groups that facilitate its interaction with biological targets. The structure includes:

  • A long carbon chain contributing to hydrophobic interactions.
  • Functional groups that enhance solubility and binding affinity to the interleukin-6 receptor.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy has provided insights into the structural characteristics of LMT-28, revealing specific chemical shifts that correspond to various hydrogen and carbon environments within the molecule .

Chemical Reactions Analysis

Reactions

LMT-28 primarily functions by inhibiting the interleukin-6 signaling pathway. Key reactions include:

  1. Inhibition of STAT3 Activation: LMT-28 effectively suppresses the phosphorylation of signal transducer and activator of transcription 3 (STAT3) induced by interleukin-6.
  2. Reduction of RANKL Expression: In osteoblasts stimulated by lipopolysaccharide, LMT-28 downregulates receptor activator of nuclear factor kappa-B ligand (RANKL), which is crucial for osteoclast differentiation and activity .

Technical Details

The mechanism involves direct binding to the glycoprotein 130 receptor, preventing its interaction with interleukin-6 and thereby inhibiting downstream signaling pathways associated with inflammation and bone resorption .

Mechanism of Action

Process

The mechanism by which LMT-28 operates involves several steps:

  1. Binding: LMT-28 binds to the extracellular domain of glycoprotein 130.
  2. Signal Disruption: This binding inhibits the formation of the interleukin-6/interleukin-6 receptor complex, disrupting downstream signaling through JAK2 and STAT3 pathways.
  3. Biological Effects: As a result, there is a reduction in pro-inflammatory cytokines such as interleukin-6 itself, leading to decreased osteoclast activity and bone resorption in pathological conditions .

Data

In vivo studies have shown that administration of LMT-28 significantly reduces markers of inflammation and bone resorption in diabetic models, supporting its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

LMT-28 appears as a white to off-white powder with good solubility in dimethyl sulfoxide and corn oil, making it suitable for both in vitro and in vivo applications.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 311.42 g/mol
  • Molecular Formula: C17H29NO4
  • Purity: ≥98% as per supplier specifications .

These properties facilitate its use in biological assays and therapeutic applications.

Applications

LMT-28 has shown promise in various scientific applications:

  1. Anti-inflammatory Research: Its ability to inhibit interleukin-6 makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.
  2. Bone Health Studies: Research indicates potential applications in managing conditions like osteoporosis by reducing bone resorption through inhibition of osteoclast activity .
  3. Cancer Research: Given its role in modulating inflammatory responses, LMT-28 may also be explored for its effects on tumor microenvironments influenced by interleukin-6 signaling.
Introduction to Interleukin-6 (IL-6) Signaling and Therapeutic Targeting

Role of IL-6 in Inflammatory and Autoimmune Pathologies

Interleukin-6 (IL-6) is a pleiotropic cytokine that activates a signaling cascade through binding to its membrane-bound IL-6 receptor (IL-6Rα) and recruitment of the glycoprotein 130 (gp130) signal-transducing subunit. This complex triggers downstream JAK/STAT, MAPK, and PI3K pathways, culminating in the activation of transcription factors like STAT3. In physiological contexts, IL-6 mediates acute inflammation, hematopoiesis, and tissue regeneration. However, dysregulated IL-6 signaling drives pathogenesis in autoimmune and chronic inflammatory diseases:

  • Rheumatoid Arthritis (RA): IL-6 induces fibroblast-like synoviocytes (FLS) to produce matrix metalloproteinases (MMPs) and RANKL, promoting joint erosion and osteoclastogenesis. Serum IL-6 correlates with disease severity in collagen-induced arthritis (CIA) models [2] [5].
  • Pancreatitis: IL-6 overexpression exacerbates pancreatic inflammation and acinar cell damage. Studies show IL-6-knockout mice exhibit reduced severity in cerulein-induced pancreatitis [2].
  • Peri-Implantitis in Diabetes: Advanced glycation end products (AGEs) and bacterial LPS synergistically enhance IL-6 production in osteoblasts, accelerating bone resorption around implants in diabetic models [3].

Table 1: Pathological Roles of IL-6 in Disease Models

Disease ModelKey IL-6-Mediated EffectsExperimental Evidence
Collagen-Induced ArthritisTh17 differentiation, Osteoclast activation, FLS migration↑ Serum COMP, SAP; ↓ with LMT-28 [1] [5]
Acute PancreatitisAcinar cell inflammation, STAT3 hyperactivationAmeliorated by LMT-28 (0.25–1 mg/kg) [2]
Diabetic Peri-ImplantitisRANKL overexpression, OsteoclastogenesisLMT-28 suppresses JAK2/STAT3 in osteoblasts [3]

Limitations of Biologic IL-6 Inhibitors and Need for Small-Molecule Alternatives

Monoclonal antibodies (mAbs) targeting IL-6 (e.g., siltuximab) or IL-6Rα (e.g., tocilizumab) are clinically validated but face inherent limitations:

  • Administration Challenges: Require intravenous/subcutaneous delivery, reducing patient compliance versus oral drugs [4].
  • High Immunogenicity: 5–10% of patients develop anti-drug antibodies, diminishing efficacy over time [8].
  • Cost Barriers: Biologics incur production expenses 10–20× higher than small molecules, limiting accessibility [4].Small-molecule inhibitors like LMT-28 address these gaps by enabling oral dosing, lower immunogenicity, and reduced manufacturing costs. Their compact size permits penetration into cellular compartments inaccessible to antibodies, potentially targeting intracellular gp130 domains [4] [8].

Table 2: Comparison of IL-6-Targeting Therapeutic Modalities

ParameterBiologics (e.g., Tocilizumab)Small Molecules (e.g., LMT-28)
Molecular Weight∼150 kDa311.42 Da [6]
Administration RouteParenteralOral [1]
Production CostHigh ($10,000–$30,000/year)Low (est. <$2,000/year)
Target SpecificityIL-6/IL-6Rαgp130 dimerization site [2]

Discovery and Development of LMT-28 as a Novel IL-6/gp130 Antagonist

Discovery and Mechanism of ActionLMT-28 ((4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one) was identified via high-throughput screening of chemical libraries for gp130 inhibitors. Key mechanistic insights include:

  • Direct gp130 Binding: Surface plasmon resonance confirmed LMT-28 binds gp130’s D1 domain (KD = 5.9 μM), disrupting IL-6/IL-6Rα complex recruitment [2].
  • Pathway Selectivity: Inhibits IL-6-induced STAT3 phosphorylation (IC50 = 5.9 μM in HepG2 cells) without affecting leukemia inhibitory factor (LIF)-mediated STAT3 activation [1] [10].
  • Downstream Effects: Suppresses IL-6-driven TF-1 cell proliferation (IC50 = 7.5 μM) and RANKL expression in osteoblasts, curtailing osteoclastogenesis [1] [3].

Preclinical Efficacy Data

In vitro and in vivo studies demonstrate LMT-28’s therapeutic potential:

  • Arthritis Models: Oral LMT-28 (0.5 mg/kg/day) reduced serum COMP (50%), SAP (55%), and anti-CII IgG (62%) in CIA mice [1]. Synergy with kaempferol enhanced FLS migration inhibition [5].
  • Pancreatitis: Dosed at 0.25–1 mg/kg, it attenuated pancreatic inflammation and STAT3 activation [2].
  • Bone Resorption: In diabetic rats with peri-implantitis, LMT-28 (0.23 mg/kg) downregulated RANKL and IL-6, preserving bone volume [3].

Interactive Table 3: Key Preclinical Findings for LMT-28

Model SystemInterventionKey OutcomesReference
In Vitro
HepG2 cells1–100 μM LMT-28 + IL-6↓ STAT3/JAK2/gp130 phosphorylation (dose-dependent) [1]
MC3T3-E1 osteoblasts10 μM LMT-28 + LPS/AGEs↓ RANKL expression via JAK2/STAT3 inhibition [3]
In Vivo
CIA mice0.5 mg/kg/day oral, 15d↓ COMP (50%), SAP (55%), anti-CII IgG (62%) [1]
T2DM rats + implants0.23 mg/kg oral, 2w↓ Osteoclast activity, ↑ bone volume [3]
CIA mice + kaempferolLMT-28 + kaempferolSynergistic ↓ in FLS migration/MMP expression [5]

Physicochemical and Pharmacokinetic Profile

LMT-28 exhibits favorable drug-like properties:

  • Solubility & Permeability: Moderate hydrophobicity (LogP = 3.65) and apparent permeability (Papp = 9.7 × 10−6 cm/s) in MDCK cells support oral absorption [4].
  • Metabolic Stability: Half-life of 15.3 min (rat) and 21.9 min (human) in liver microsomes, with plasma protein binding of 92.4% [4].
  • Synergistic Potential: Co-administration with flavonoids (e.g., kaempferol) enhances anti-arthritic effects by modulating complementary pathways [5].

Properties

Product Name

LMT-28

IUPAC Name

(4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1

InChI Key

UDXWSYOXIRPYFK-RRFJBIMHSA-N

SMILES

CCCCCC(=C)C(C(C)C(=O)N1C(COC1=O)C(C)C)O

Solubility

Soluble in DMSO

Synonyms

LMT-28; LMT 28; LMT28;

Canonical SMILES

CCCCCC(=C)C(C(C)C(=O)N1C(COC1=O)C(C)C)O

Isomeric SMILES

CCCCCC(=C)[C@H]([C@H](C)C(=O)N1[C@H](COC1=O)C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.